4-Bromo-2,3-difluorobenzoyl chloride

Description

Contextual Significance of Halogenated Aromatic Compounds in Chemical Research

Halogenated aromatic compounds, organic molecules containing one or more halogen atoms bonded to an aromatic ring, are fundamental building blocks in modern chemical research and industry. Their widespread use stems from the profound influence that halogens exert on the physical, chemical, and biological properties of the parent molecule. These compounds are integral to the synthesis of a vast array of products, finding extensive applications in the pharmaceutical, agricultural, and materials science sectors. numberanalytics.comnih.gov

In medicinal chemistry, the incorporation of halogens, particularly fluorine, is a widely used strategy to enhance the efficacy of drug candidates. researchgate.netnih.gov Halogenation can improve metabolic stability by blocking sites prone to enzymatic degradation, modulate the acidity (pKa) of nearby functional groups to optimize bioavailability, and increase binding affinity to target proteins. researchgate.netnih.govresearchgate.net The altered reactivity and electronic properties conferred by halogens are key to the function of many modern pharmaceuticals, including antidepressants and antihistamines. numberanalytics.comnih.gov Similarly, in agrochemicals, halogenated aromatics are crucial intermediates for pesticides and herbicides. nih.gov The stability of the carbon-halogen bond often contributes to the persistence and effectiveness of these agents. nih.gov

Beyond life sciences, these compounds are used to create advanced materials such as flame retardants, high-performance polymers, and specialized solvents. numberanalytics.comscience.gov However, the chemical stability that makes them valuable can also lead to environmental persistence, prompting ongoing research into their environmental impact and degradation pathways. nih.govscience.gov The study of halogenated aromatic systems continues to be a dynamic field, driven by the need for novel molecules with precisely tailored properties. science.gov

The Role of Acyl Halides as Activated Carboxylic Acid Derivatives

Carboxylic acids are common organic compounds, but their direct use in certain reactions, such as forming esters and amides, is often inefficient. umn.edu To overcome this, carboxylic acids are converted into more reactive forms known as carboxylic acid derivatives. latech.edu Among these, acyl halides (or acid halides) are one of the most reactive classes. msu.edu

The high reactivity of acyl halides, such as benzoyl chloride, is attributed to the acyl group (RCO–) being bonded to a halogen atom (e.g., chlorine). latech.edu The halogen is an excellent leaving group because it is the conjugate base of a strong acid, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. msu.eduyoutube.com This enhanced reactivity means that acyl halides can react rapidly with a wide range of nucleophiles, often without the need for an acid or base catalyst. umn.edu

The general order of reactivity for carboxylic acid derivatives is: Acyl Halides > Anhydrides > Esters ≈ Carboxylic Acids > Amides msu.edu

This high reactivity allows for the efficient synthesis of other carboxylic acid derivatives. It is generally straightforward to convert a more reactive derivative into a less reactive one. latech.edu For example, acyl chlorides readily undergo reactions such as:

Hydrolysis: Reaction with water to form a carboxylic acid. latech.eduwikipedia.org

Alcoholysis: Reaction with an alcohol to form an ester. latech.eduyoutube.com

Aminolysis: Reaction with ammonia (B1221849) or an amine to form an amide. latech.eduyoutube.com

Friedel-Crafts Acylation: Reaction with an aromatic compound to form a ketone. latech.eduwikipedia.org

This versatility makes acyl halides indispensable reagents in organic synthesis for creating complex molecules from simpler starting materials. nih.govchemicalbook.com

Overview of 4-Bromo-2,3-difluorobenzoyl Chloride within the Class of Fluorinated Aromatic Benzoyl Chlorides

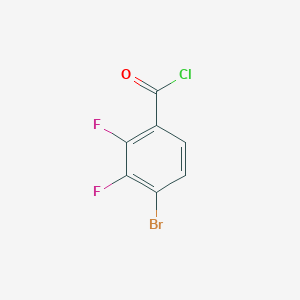

This compound is a polyhalogenated aromatic compound that belongs to the highly reactive class of acyl halides. Its structure features a benzene (B151609) ring substituted with a bromine atom, two fluorine atoms, and a highly reactive benzoyl chloride functional group. This combination of multiple halogen atoms and an activated acyl group makes it a valuable, specialized intermediate in advanced organic synthesis, particularly for introducing the 4-bromo-2,3-difluorobenzoyl moiety into more complex target molecules.

The presence of fluorine atoms is significant, as fluorination is a key strategy in medicinal chemistry to enhance a drug's metabolic stability, membrane permeability, and binding affinity. nih.govnih.gov The bromine atom provides an additional site for further chemical modification, for instance, through cross-coupling reactions. The reactivity of the benzoyl chloride group allows for facile reactions with alcohols, amines, and other nucleophiles to form a variety of derivatives.

While specific data for this compound is not widely published, its properties can be inferred from related structures and general chemical principles. Its synthesis would typically involve the conversion of the corresponding carboxylic acid, 4-bromo-2,3-difluorobenzoic acid, using a standard chlorinating agent like thionyl chloride or oxalyl chloride, a common method for preparing acyl chlorides. libretexts.orgchemicalbook.com The precursor, 4-bromo-2,3-difluorobenzoic acid, can be synthesized from 1-Bromo-2,3-difluorobenzene (B1273032). chemicalbook.com

Table 1: Inferred Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 126163-57-3 (for the parent carboxylic acid) |

| Molecular Formula | C₇H₂BrClF₂O |

| Molecular Weight | 255.44 g/mol |

| Appearance | Likely a colorless to light-yellow fuming liquid |

| Primary Use | Reactive intermediate in organic synthesis |

Note: Data is inferred based on structurally similar compounds and general chemical knowledge, as specific experimental data for this compound is limited in public literature.

Research Gaps and Future Directions in Polyhalogenated Aromatic Systems

The field of polyhalogenated aromatic compounds, while mature in many respects, continues to present significant research gaps and opportunities for future exploration. A primary challenge lies in the development of more sustainable, selective, and efficient synthetic methodologies. organic-chemistry.orggoogle.com Current methods can sometimes require harsh conditions or produce unwanted byproducts, driving research toward milder, catalytic approaches.

A significant area for future research is the deeper understanding of the environmental fate and toxicology of these compounds. nih.gov While their stability is advantageous for material applications, it can lead to persistence in the environment. science.gov Developing biodegradable halogenated compounds or more effective remediation technologies is a critical goal.

Furthermore, the full potential of polyhalogenated aromatics in materials science and medicinal chemistry is still being uncovered. There is a need for more extensive research into the unique non-covalent interactions, such as halogen bonding, that these molecules can form. acs.org A better computational and experimental understanding of these interactions could enable the rational design of new drugs, catalysts, and advanced materials with unprecedented properties. acs.org As analytical techniques become more sophisticated, researchers are better able to study complex systems, such as the behavior of polycyclic aromatic hydrocarbons (PAHs) in various environments, which can inform the study of other complex aromatic systems. mdpi.comkent.ac.uk Addressing these research gaps will be crucial for harnessing the full potential of polyhalogenated aromatic systems while mitigating their potential risks.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H2BrClF2O |

|---|---|

Molecular Weight |

255.44 g/mol |

IUPAC Name |

4-bromo-2,3-difluorobenzoyl chloride |

InChI |

InChI=1S/C7H2BrClF2O/c8-4-2-1-3(7(9)12)5(10)6(4)11/h1-2H |

InChI Key |

WYZKTBOHUFVRGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)Cl)F)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2,3 Difluorobenzoyl Chloride

Synthesis of the Precursor: 4-Bromo-2,3-difluorobenzoic Acid

The primary precursor for the synthesis of 4-Bromo-2,3-difluorobenzoyl chloride is 4-Bromo-2,3-difluorobenzoic acid. The preparation of this carboxylic acid can be approached through several synthetic strategies, each with its own set of advantages and challenges.

Approaches from Pre-functionalized Difluorobenzene Derivatives

One common strategy in organic synthesis is the late-stage functionalization of a pre-existing aromatic core. In this context, the direct bromination of 2,3-difluorobenzoic acid presents a potential route to 4-Bromo-2,3-difluorobenzoic acid. The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of the bromination reaction. The carboxylic acid group is a meta-directing deactivator, while the fluorine atoms are ortho, para-directing deactivators. The interplay of these electronic effects would likely lead to a mixture of isomers, potentially including the desired 4-bromo product. However, achieving high selectivity for the 4-position can be challenging and may require careful optimization of reaction conditions, such as the choice of brominating agent and solvent. For instance, the bromination of 2,4-difluorobenzoic acid has been shown to yield 5-bromo-2,4-difluorobenzoic acid, highlighting the feasibility of such transformations. google.com

Directed Ortho-Metalation Strategies and Carboxylation

A more regioselective and widely employed method for the synthesis of 4-Bromo-2,3-difluorobenzoic acid is through directed ortho-metalation, followed by carboxylation. This strategy typically starts with 1-bromo-2,3-difluorobenzene (B1273032). The bromine atom and the ortho-fluorine atom can direct the metalation to the adjacent C4 position.

The process involves the treatment of 1-bromo-2,3-difluorobenzene with a strong organolithium base, such as n-butyllithium, at low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). chemicalbook.comchemicalbook.com This generates a highly reactive aryllithium intermediate. Subsequent quenching of this intermediate with solid carbon dioxide (dry ice) leads to the formation of a lithium carboxylate, which upon acidic workup, yields the desired 4-Bromo-2,3-difluorobenzoic acid. chemicalbook.comchemicalbook.com A brief, documented procedure involves stirring the reaction mixture for an hour after the addition of 1-bromo-2,3-difluorobenzene to the lithiating agent before introducing carbon dioxide. chemicalbook.com While specific yields for this exact transformation are not widely reported, analogous reactions, such as the synthesis of 4-bromo-2,5-difluorobenzoic acid from 1,4-dibromo-2,5-difluorobenzene, have been shown to proceed with high yields, often exceeding 90%. chemicalbook.com

Alternative Synthetic Routes to Substituted Difluorobenzoic Acids

Alternative synthetic pathways to substituted difluorobenzoic acids can also be envisioned. For example, a Sandmeyer-type reaction starting from 2,3-difluoroaniline (B47769) could be a viable approach. This would involve the diazotization of the aniline (B41778) with a nitrite (B80452) source in the presence of a strong acid, followed by a copper-catalyzed bromination to yield 1-bromo-2,3-difluorobenzene, which can then be carboxylated as described above. Another potential, though less direct, route could involve the oxidation of a pre-functionalized toluene (B28343) derivative. For instance, the oxidation of 4-bromo-2,3-difluorotoluene would yield the target carboxylic acid. The synthesis of 4-Bromo-2-fluorobenzoic acid from 1-bromo-2-fluoro-4-methylbenzene using potassium permanganate (B83412) as the oxidant is a known transformation and could be adapted for this purpose. rsc.org

Conversion of 4-Bromo-2,3-difluorobenzoic Acid to this compound

The final step in the synthesis is the conversion of the carboxylic acid to the corresponding acyl chloride. This is a standard transformation in organic chemistry, and several reliable methods are available.

Application of Chlorinating Agents (e.g., Thionyl Chloride, Oxalyl Chloride)

The most commonly employed reagents for the conversion of carboxylic acids to acyl chlorides are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). chemicalbook.comprepchem.com

Thionyl Chloride: The reaction with thionyl chloride is often carried out by heating the carboxylic acid in neat thionyl chloride at reflux. prepchem.com This method is efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion. For similar substrates, such as 4-bromo-2,5-difluorobenzoic acid, this reaction is performed by heating a slurry of the acid in thionyl chloride to reflux (around 90 °C). prepchem.com After the reaction is complete, the excess thionyl chloride is removed by distillation, and the product can be purified by vacuum distillation. prepchem.com

Oxalyl Chloride: Oxalyl chloride is another effective chlorinating agent that is often preferred for its milder reaction conditions. The reaction is typically carried out at room temperature in an inert solvent like dichloromethane (B109758) (DCM). A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. orgsyn.org The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are also volatile, which simplifies the workup procedure. orgsyn.org For the analogous 4-bromo-2,5-difluorobenzoic acid, the conversion to the acyl chloride has been achieved by stirring a mixture of the acid, thionyl chloride, and a catalytic amount of DMF at 80 °C for 1.5 hours. chemicalbook.com A similar procedure could be adapted using oxalyl chloride.

Mechanistic Considerations of Carboxylic Acid Chlorination

The mechanisms of chlorination by thionyl chloride and oxalyl chloride, while both resulting in the formation of an acyl chloride, proceed through different intermediates.

With Thionyl Chloride: The reaction begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. The resulting tetrahedral intermediate collapses, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.

With Oxalyl Chloride (catalyzed by DMF): In the presence of DMF, the reaction is initiated by the formation of a Vilsmeier reagent, an electrophilic iminium salt, from the reaction of oxalyl chloride and DMF. The carboxylic acid then attacks the Vilsmeier reagent, forming a new intermediate. This intermediate then collapses, releasing the acyl chloride and regenerating the DMF catalyst, along with the formation of CO, CO₂, and HCl. The catalytic nature of DMF in this process allows for the use of smaller quantities of the chlorinating agent and often leads to cleaner reactions with higher yields.

Compound Data

Optimization of Reaction Conditions for Industrial and Laboratory Scale

The optimization of the reaction conditions for the synthesis of this compound is crucial for maximizing yield, purity, and safety, with different considerations for laboratory and industrial scales.

Laboratory Scale:

On a laboratory scale, the reaction is typically performed in a flask equipped with a reflux condenser and a gas trap to handle the acidic off-gases. Key parameters for optimization include:

Temperature: The reaction is often carried out at reflux temperature to ensure a reasonable reaction rate. Careful temperature control is necessary to avoid potential side reactions.

Catalyst: The use of a catalytic amount of DMF can significantly accelerate the reaction between the carboxylic acid and thionyl chloride.

Stoichiometry: A slight excess of thionyl chloride is generally used to ensure the complete conversion of the carboxylic acid.

A typical laboratory-scale synthesis would involve slowly adding thionyl chloride to the 4-Bromo-2,3-difluorobenzoic acid, possibly in an inert solvent like toluene, and then heating the mixture to reflux until the reaction is complete, as monitored by techniques like TLC or GC.

Industrial Scale:

For industrial production, the process is adapted to large-scale reactors with precise control over process parameters to ensure safety, efficiency, and consistency.

| Parameter | Industrial Scale Consideration |

| Reactor | Glass-lined or other corrosion-resistant reactors are used due to the corrosive nature of HCl and thionyl chloride. |

| Temperature Control | Precise temperature control is critical to manage the exothermic nature of the reaction and prevent runaway reactions. This is achieved through reactor jackets with heating/cooling fluids. |

| Reagent Addition | Controlled, slow addition of thionyl chloride is essential to manage the rate of off-gassing and heat generation. |

| Stirring | Efficient stirring is necessary to ensure proper mixing and heat transfer within the large reaction volume. |

| Off-gas Handling | A robust scrubbing system is required to neutralize the large volumes of HCl and SO₂ produced. |

In a large-scale synthesis of the analogous 4-bromo-2,5-difluorobenzoyl chloride, the crude carboxylic acid was treated with thionyl chloride and heated to reflux at an internal temperature of 90°C to obtain a solution. prepchem.com This indicates that similar conditions would be applicable for the industrial production of this compound.

Purification and Isolation Techniques for Acyl Chloride Intermediates

The purification and isolation of this compound are critical steps to ensure the product meets the required specifications for subsequent reactions. The primary impurity is typically the unreacted starting carboxylic acid.

Fractional Distillation:

Fractional distillation under reduced pressure is the most common and effective method for purifying acyl chlorides. chemguide.co.uklibretexts.orglibretexts.org This technique separates the desired acyl chloride from less volatile impurities like the starting carboxylic acid and any high-boiling point byproducts. For instance, in the large-scale synthesis of 4-bromo-2,5-difluorobenzoyl chloride, after removing excess thionyl chloride, the product was collected by distillation at 85°-95° C under vacuum. prepchem.com This suggests that a similar vacuum distillation would be the method of choice for purifying this compound.

Handling and Isolation:

Due to the moisture sensitivity of acyl chlorides, all purification and isolation operations must be conducted under anhydrous conditions, typically under an inert atmosphere of nitrogen or argon. Glassware should be thoroughly dried, and anhydrous solvents should be used if recrystallization is considered.

Recrystallization:

For solid acyl chlorides, recrystallization can be an effective purification method. However, this is less common for liquid acyl chlorides like this compound. If employed, suitable anhydrous solvents would need to be carefully selected.

The following table summarizes the key purification techniques:

| Technique | Description | Applicability to this compound |

| Fractional Distillation | Separation based on boiling point differences under reduced pressure. | Highly applicable and the primary method for purification. |

| Inert Atmosphere Handling | Performing all operations under nitrogen or argon to prevent hydrolysis. | Essential for maintaining product integrity. |

| Recrystallization | Purification of solids by dissolving in a hot solvent and crystallizing upon cooling. | Less common for liquid products but could be considered if a solid form is obtainable. |

Reactivity and Reaction Mechanisms of 4 Bromo 2,3 Difluorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride group is a highly reactive carboxylic acid derivative, readily undergoing nucleophilic acyl substitution. This class of reactions proceeds via a tetrahedral intermediate, where a nucleophile attacks the carbonyl carbon, followed by the expulsion of the chloride ion as a leaving group. The presence of two fluorine atoms on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by various nucleophiles.

Synthesis of Esters: Reaction with Alcohols and Phenols

4-Bromo-2,3-difluorobenzoyl chloride reacts with alcohols and phenols to form the corresponding esters. This reaction, known as esterification, is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is generally rapid and high-yielding.

General Reaction Scheme for Esterification:

This compound + R-OH (Alcohol/Phenol) + Base → 4-Bromo-2,3-difluorobenzoate Ester + Base·HCl

| Reactant (Alcohol/Phenol) | Base | Solvent | Product |

| Ethanol (B145695) | Pyridine | Dichloromethane (B109758) | Ethyl 4-bromo-2,3-difluorobenzoate |

| Phenol | Triethylamine | Tetrahydrofuran (B95107) | Phenyl 4-bromo-2,3-difluorobenzoate |

| This table represents a general protocol, as specific experimental data for these reactions with this compound were not found in the reviewed literature. |

Synthesis of Amides: Aminolysis Reactions with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines, a process known as aminolysis, readily affords the corresponding amides. Due to the high reactivity of the acyl chloride, these reactions are often fast and can be performed at room temperature. An excess of the amine or the addition of a non-nucleophilic base is typically used to scavenge the HCl produced.

The synthesis of N,N-diethyl-m-toluamide (DEET) from m-toluoyl chloride and diethylamine (B46881) serves as a well-documented analogous transformation, highlighting the general conditions for such reactions. miracosta.edu For example, the reaction of this compound with diethylamine would be expected to produce N,N-diethyl-4-bromo-2,3-difluorobenzamide.

General Reaction Scheme for Aminolysis:

This compound + R₂NH (Amine) → N-substituted-4-bromo-2,3-difluorobenzamide + R₂NH₂⁺Cl⁻

| Reactant (Amine) | Base | Solvent | Product |

| Aniline (B41778) | Pyridine | Dichloromethane | N-Phenyl-4-bromo-2,3-difluorobenzamide |

| Diethylamine | Excess Diethylamine | Tetrahydrofuran | N,N-Diethyl-4-bromo-2,3-difluorobenzamide |

| This table illustrates a general methodology, as specific research findings for these reactions with this compound were not available in the surveyed sources. |

Formation of Hydrazides and Related Nitrogen-Containing Derivatives

This compound can react with hydrazine (B178648) and its derivatives to form hydrazides. These compounds are valuable intermediates in the synthesis of various heterocyclic compounds. The reaction typically proceeds by adding the acyl chloride to a solution of hydrazine hydrate (B1144303) in a suitable solvent.

While specific studies on this compound were not found, the synthesis of other benzoic acid hydrazides from their corresponding methyl esters and hydrazine hydrate is a common and well-documented procedure. chemicalbook.com

General Reaction Scheme for Hydrazide Formation:

This compound + N₂H₄ (Hydrazine) → 4-Bromo-2,3-difluorobenzohydrazide + HCl

| Reactant (Hydrazine Derivative) | Solvent | Product |

| Hydrazine monohydrate | Ethanol | 4-Bromo-2,3-difluorobenzohydrazide |

| Phenylhydrazine | Dichloromethane | 2-(4-Bromo-2,3-difluorobenzoyl)-1-phenylhydrazine |

| This table is based on general synthetic protocols for hydrazide formation, as direct experimental data for this compound was not identified in the reviewed literature. |

Reactivity with Other Heteroatom Nucleophiles (e.g., Thiols)

The reaction of this compound with thiols (mercaptans) leads to the formation of thioesters. Similar to the synthesis of esters and amides, this reaction is a nucleophilic acyl substitution where the thiol acts as the nucleophile. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

An analogous reaction involves the synthesis of 4-bromo-N-(diethylcarbamothioyl)benzamide, where 4-bromobenzoyl chloride is reacted with potassium thiocyanate, followed by condensation with diethylamine. nih.govnih.gov This demonstrates the reactivity of the benzoyl chloride moiety towards sulfur-containing nucleophiles.

General Reaction Scheme for Thioester Synthesis:

This compound + R-SH (Thiol) + Base → S-alkyl/aryl 4-bromo-2,3-difluorobenzothioate + Base·HCl

| Reactant (Thiol) | Base | Solvent | Product |

| Ethanethiol | Triethylamine | Tetrahydrofuran | S-Ethyl 4-bromo-2,3-difluorobenzothioate |

| Thiophenol | Pyridine | Dichloromethane | S-Phenyl 4-bromo-2,3-difluorobenzothioate |

| This table outlines a general procedure, as specific experimental details for these reactions with this compound were not found in the surveyed literature. |

Cross-Coupling Reactions Involving the Aromatic Bromine Moiety

The carbon-bromine bond on the aromatic ring of this compound allows it to participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryls, which involves the reaction of an aryl halide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. google.comprepchem.com The bromine atom of this compound can serve as the halide component in this reaction.

While no specific examples of Suzuki-Miyaura coupling reactions utilizing this compound were found in the surveyed literature, the general methodology is well-established for a wide range of aryl bromides. google.comchemspider.com A typical reaction would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate. The reaction would likely proceed with the coupling at the C-Br bond, leaving the acyl chloride group intact for further transformations, although the reactivity of the acyl chloride under the basic conditions of the Suzuki coupling could be a competing pathway.

Hypothetical Suzuki-Miyaura Coupling Reaction:

| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 2,3-Difluoro-4-phenylbenzoyl chloride |

| This table represents a hypothetical reaction based on general Suzuki-Miyaura coupling protocols, as specific experimental data for this compound was not available in the reviewed literature. |

Other Transition Metal-Catalyzed Cross-Coupling Strategies

Beyond the well-known Suzuki and Stille reactions, the bromine atom of this compound serves as a versatile handle for a variety of other transition metal-catalyzed cross-coupling reactions. These methodologies allow for the introduction of a diverse array of functional groups, significantly expanding the synthetic utility of this building block. The primary strategies include the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, all of which typically proceed via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Heck Reaction: The Mizoroki-Heck reaction facilitates the formation of a carbon-carbon bond by coupling the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes and requires a base to form a substituted alkene, typically with high stereoselectivity for the trans isomer. organic-chemistry.org While high temperatures are often needed, the use of N-heterocyclic carbene (NHC) ligands can facilitate the reaction under milder conditions. mdpi.com The reaction of this compound with various alkenes could yield a range of cinnamoyl chloride derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. wikipedia.org It is characteristically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base, which neutralizes the hydrogen halide byproduct. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions, often at room temperature, making it suitable for complex molecule synthesis. wikipedia.orglibretexts.org Applying this to this compound would produce arylalkyne derivatives, which are precursors to many complex organic structures. The reactivity order for halides in Sonogashira coupling is I > Br > Cl, making the C-Br bond of the title compound a suitable reaction site. wikipedia.org

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The development of sterically hindered phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides, including aryl chlorides. wikipedia.orgresearchgate.net This method would allow for the direct synthesis of 4-amino-2,3-difluorobenzoyl chloride derivatives, providing a more direct route than classical methods like nitration followed by reduction. beilstein-journals.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Potential Product Type |

|---|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Phosphine Ligand, Base (e.g., K₂CO₃) | C(sp²)-C(sp²) | Substituted Cinnamoyl Chloride |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Amine Base (e.g., Et₃N) | C(sp²)-C(sp) | Arylalkyne Benzoyl Chloride |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃, Phosphine Ligand (e.g., X-Phos), Base (e.g., KOt-Bu) | C(sp²)-N | 4-Amino-Substituted Benzoyl Chloride |

Influence of Adjacent Fluorine Substituents on Cross-Coupling Efficacy

The presence of two fluorine atoms adjacent to the reacting C-Br bond significantly modulates the efficacy of cross-coupling reactions through a combination of electronic and steric effects.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I). The fluorine atoms at the C2 and C3 positions decrease the electron density of the aromatic ring. This electronic pull can facilitate the oxidative addition step—often the rate-determining step in the catalytic cycle—where the C-Br bond is broken and adds to the Pd(0) catalyst. Research on related fluoroaromatics has shown that ortho-fluorine substituents enhance the reactivity of C-H bonds with metal centers, and similar principles apply to the activation of C-Br bonds. nih.govacs.org The introduction of fluorine atoms into silicon substituents has been found to accelerate cross-coupling reactions, further suggesting an activating electronic effect. fiu.edu

Steric Effects: While electronically activating, the fluorine atom at the C2 position is ortho to the C4-bromo group. This proximity can introduce steric hindrance, potentially impeding the approach of the bulky transition metal catalyst complex to the C-Br bond. This effect can be particularly pronounced with sterically demanding ligands on the metal center. In some cases, difluorination has been observed to lead to lower performance in coupling reactions due to a twisted geometry that reduces the efficiency of π-conjugation. mdpi.com Therefore, a delicate balance exists between the activating electronic influence and the potentially deactivating steric hindrance of the ortho-fluorine substituent.

Reactions Involving the Aromatic Fluorine Substituents (Indirect Effects)

Potential for Nucleophilic Aromatic Substitution (SNAr) on Derivatives

While the primary reactive site for substitution on this compound is the acyl chloride group, the fluorine atoms on the aromatic ring can potentially be displaced via a Nucleophilic Aromatic Substitution (SNAr) mechanism, particularly in derivatives of the parent compound. For an SNAr reaction to occur, two conditions must generally be met: the presence of a good leaving group (fluoride is an excellent leaving group in this context) and strong activation of the aromatic ring by electron-withdrawing groups (EWGs). libretexts.org

In derivatives of this compound, the ring is substituted with three halogens (Br, F, F) and a carbonyl-containing group. Halogens and carbonyl groups are EWGs, which reduce the electron density of the ring and make it susceptible to attack by strong nucleophiles. libretexts.org The stabilization of the negative charge in the intermediate Meisenheimer complex is most effective when the EWGs are positioned ortho or para to the site of nucleophilic attack. libretexts.orglibretexts.org In the case of attack at C2, the bromine at C4 is in a meta position, while the acyl group at C1 is ortho. For attack at C3, the acyl group is meta and the bromine is ortho. This positioning provides some, but not optimal, stabilization.

The feasibility of SNAr is demonstrated in the synthesis of poly(ether ether ketone) (PEEK) polymers, where monomers like 4,4'-difluorobenzophenone (B49673) undergo polymerization through the SNAr displacement of fluoride (B91410) ions. wright.edu This indicates that under appropriate conditions (e.g., strong nucleophiles, high temperatures), the fluorine atoms in derivatives of this compound could be replaced. For instance, converting the benzoyl chloride to a less reactive ester or amide and then reacting with a strong nucleophile like sodium methoxide (B1231860) could potentially lead to the substitution of one or both fluorine atoms.

Impact of Fluorine on Electrophilic Aromatic Substitution of the Ring

Further electrophilic aromatic substitution (SEAr) on the ring of this compound is highly challenging and generally not a favored reaction pathway. The aromatic ring is severely deactivated towards attack by electrophiles due to the cumulative electron-withdrawing effects of multiple substituents. wikipedia.orgmasterorganicchemistry.com

The key factors are:

Acyl Group: The benzoyl chloride group is a powerful deactivating group and a meta-director. wikipedia.org

Halogens (Br, F): All halogens are deactivating towards SEAr due to their strong inductive electron-withdrawal (-I effect), which outweighs their weaker resonance electron-donation (+R effect). wikipedia.org While they are typically ortho, para-directors, their primary influence here is deactivation.

The molecule has only one remaining hydrogen atom at the C6 position. The combined deactivating power of the three halogens and the acyl chloride group makes the ring extremely electron-poor and thus a very poor nucleophile for attacking an electrophile. youtube.com Any SEAr reaction, if forced to occur under extremely harsh conditions, would be directed to this sole available C6 position. However, for all practical purposes, the ring is considered inert to standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com

Electronic and Steric Influences of Bromine and Fluorine on Carbonyl Reactivity

The halogen substituents on the aromatic ring exert significant electronic and steric influences that directly impact the reactivity of the acyl chloride functional group.

Electronic Influence: The bromine atom and, more potently, the two fluorine atoms are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I) across the aromatic ring. This effect is relayed to the carbonyl carbon of the acyl chloride group. The withdrawal of electron density makes the carbonyl carbon significantly more electron-deficient and thus more electrophilic. Research has shown that aromatic fluorine substitution can dramatically increase the positive electrostatic potential (σ-hole) on adjacent atoms. researchgate.net This enhanced electrophilicity makes the acyl chloride more susceptible to attack by nucleophiles (e.g., alcohols, amines, water), leading to a faster rate of acylation reactions compared to a non-halogenated benzoyl chloride.

Steric Influence: The fluorine atom at the C2 position is ortho to the benzoyl chloride group. This proximity introduces a degree of steric hindrance around the reactive carbonyl center. While fluorine has a relatively small van der Waals radius compared to other halogens, its presence can still partially shield the carbonyl carbon from attack by very large or bulky nucleophiles. This steric effect is generally considered secondary to the powerful activating electronic effect but can become a factor in reactions involving sterically encumbered reagents.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Pharmaceutical Intermediates

The quest for novel therapeutic agents often relies on the development of new molecular scaffolds and the modification of existing ones. Substituted benzoyl chlorides are crucial reagents in this endeavor, and 4-Bromo-2,3-difluorobenzoyl chloride offers a unique combination of reactive sites for the synthesis of potential drug candidates.

Synthesis of Bioactive Heterocyclic Scaffolds

While direct examples of the use of this compound in the synthesis of bioactive heterocyclic scaffolds are not extensively documented in publicly available literature, its chemical nature suggests its potential as a precursor for such structures. The acyl chloride function can readily react with a variety of dinucleophilic reagents to form heterocyclic rings. For instance, reaction with hydrazine (B178648) derivatives could lead to the formation of pyridazinone or phthalazinone systems, which are known to be present in various biologically active compounds. The bromine and fluorine substituents on the aromatic ring can influence the electronic properties and lipophilicity of the resulting scaffolds, potentially enhancing their biological activity and pharmacokinetic profiles.

Research on related compounds, such as the reaction of cyanoacetylhydrazine with ω-bromoacetophenones, has been shown to produce a variety of heterocyclic derivatives with antitumor activity. nih.gov This highlights the general utility of bromo-substituted aromatic precursors in the synthesis of medicinally relevant heterocyclic systems.

Incorporation into Complex Molecular Architectures for Drug Discovery

The 4-bromo-2,3-difluorobenzoyl moiety can be incorporated into larger, more complex molecules, which is a key strategy in drug discovery for optimizing drug-target interactions. The benzoyl chloride group allows for the formation of stable amide or ester linkages with various molecular fragments.

For example, studies on similar structures, such as 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, have shown them to be novel inhibitors of fibroblast growth factor receptor-1 (FGFR1), with potential applications in the treatment of non-small cell lung cancer. nih.gov This demonstrates how the bromo-substituted benzoyl scaffold can be a key component in the design of targeted therapies.

Furthermore, the bromine atom in the 4-position provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of diverse substituents, enabling the exploration of a wide chemical space and the fine-tuning of the pharmacological properties of the final molecule.

Precursors for Specific Pharmacophores (e.g., GPR119 Agonists via derivatives)

G-protein coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes and obesity. google.com While no direct synthesis of GPR119 agonists using this compound is explicitly reported, the structural motifs present in known GPR119 modulators suggest the potential utility of this building block. Many GPR119 agonists feature substituted aromatic cores. The 4-bromo-2,3-difluorophenyl group could serve as such a core, with the bromine atom allowing for the introduction of various side chains through cross-coupling reactions to optimize receptor binding and activation.

Role in Agrochemical Synthesis

Development of Active Ingredients for Pesticides and Herbicides

The development of new pesticides and herbicides is crucial for modern agriculture. Halogenated aromatic compounds are a common feature in many agrochemical active ingredients due to their enhanced biological activity and metabolic stability. While specific pesticides or herbicides derived directly from this compound are not prominently featured in available literature, the compound's structure is suggestive of its potential in this sector.

For instance, related compounds like 3-bromo-4-fluorobenzaldehyde (B1265969) are known intermediates in the synthesis of pesticides such as flucloxacillin (B1213737) and flumethrin. uni.lu This indicates that the bromo-fluoro-substituted phenyl motif can be a key component of agrochemically active molecules. The reactivity of the benzoyl chloride group in this compound would allow for its facile incorporation into a variety of structures to generate new potential pesticide and herbicide candidates.

Applications in Specialty Chemicals and Materials Science

The unique electronic and steric properties imparted by the fluorine and bromine atoms make this compound and its derivatives valuable in the field of materials science.

A significant application of a direct derivative, 4-bromo-2,3-difluorobenzaldehyde, is as an intermediate in the synthesis of liquid crystals. bldpharm.com The presence of fluorine atoms on the benzene (B151609) ring is advantageous as their small size does not significantly hinder the ordered arrangement of molecules in the liquid crystalline phase. bldpharm.com Concurrently, the high electronegativity of fluorine ensures that the resulting liquid crystal molecules possess a desirable dipole moment. bldpharm.com The bromo- and difluoro- substitution pattern of the aldehyde, which can be synthesized from the corresponding benzoyl chloride, is particularly suitable for producing high-performance liquid crystal materials used in thin-film transistor (TFT) displays. bldpharm.com

The synthesis of liquid crystalline compounds often involves the creation of ester linkages, for which benzoyl chlorides are excellent precursors. Research into liquid crystals containing 2,3-difluoroaryl motifs has demonstrated their success as materials with negative dielectric anisotropy. google.com The reactivity of this compound makes it a valuable component for designing and synthesizing new liquid crystal materials with tailored properties.

| Compound Name | CAS Number | Molecular Formula | Application Area |

| This compound | 1349717-52-7 | C7H2BrClF2O | Organic Synthesis |

| 4-bromo-2,3-difluorobenzaldehyde | 644985-24-0 | C7H3BrF2O | Liquid Crystal Int. |

| 1,2-Difluorobenzene | 367-11-3 | C6H4F2 | Starting Material |

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | Not available | C15H14BrNO3 | FGFR1 Inhibitor Research |

| 3-bromo-4-fluorobenzaldehyde | 34044-83-8 | C7H4BrFO | Agrochemical Int. |

| Cyanoacetylhydrazine | 140-87-4 | C3H5N3O | Heterocycle Synthesis |

| ω-Bromoacetophenone | 70-11-1 | C8H7BrO | Chemical Reagent |

Synthesis of Polymers and Advanced Functional Materials

The reactivity of the benzoyl chloride functional group makes this compound a prime candidate for the synthesis of various polymers. The acyl chloride is highly susceptible to nucleophilic attack, a characteristic that is central to the formation of polyesters and polyamides through step-growth polymerization.

In theory, this compound can react with difunctional monomers, such as diols and diamines, to produce a variety of polymeric structures. For instance, polycondensation with a diamine would yield a polyamide, while reaction with a diol would result in a polyester. libretexts.orgnih.gov The general scheme for such reactions involves the elimination of hydrogen chloride as a byproduct. libretexts.org

The presence of bromine and fluorine atoms on the benzene ring is anticipated to impart unique and desirable properties to the resulting polymers. Fluorine atoms are known to enhance thermal stability, chemical resistance, and hydrophobicity, and can lower the coefficient of friction and dielectric constant in polymers. wikipedia.org The bromine atom, a heavy halogen, can confer flame-retardant properties to the material. libretexts.org Brominated aromatic compounds are widely utilized as intermediates in the synthesis of various functional materials. libretexts.orgmolaid.com

The specific substitution pattern of the halogen atoms on the aromatic ring of this compound could also lead to polymers with interesting optical and electronic properties, making them potential candidates for advanced functional materials in electronics or aerospace applications where high performance is a prerequisite. While specific research on polymers derived from this compound is not extensively documented in publicly available literature, the fundamental principles of polymer chemistry strongly suggest its utility in creating novel, high-performance materials.

Role in Dye and Pigment Chemistry

Substituted benzoyl chlorides are established intermediates in the synthesis of a wide array of dyes and pigments. globalscientificjournal.comgoogle.com They are typically used to introduce a benzoyl group into a larger chromophoric system, a process known as benzoylation. This can modify the color, lightfastness, and other properties of the final dye or pigment.

The chemical structure of this compound offers several features that could be exploited in dye and pigment chemistry. The reactive acyl chloride group allows for its attachment to molecules containing hydroxyl or amino groups, which are common in dye precursors. google.com The bromo and fluoro substituents can have a significant impact on the electronic properties of the aromatic ring, which in turn can influence the absorption spectrum of the resulting dye molecule, potentially leading to novel colors.

Furthermore, the presence of halogens can enhance the stability and fastness properties of dyes. For example, halogenated substituents can improve resistance to fading upon exposure to light, heat, and chemical agents. While direct synthesis of commercial dyes using this compound is not prominently reported, its potential as a versatile intermediate for creating new, high-performance colorants is evident from the well-established principles of dye chemistry. acs.org

Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the connectivity and environment of individual atoms. For derivatives of 4-bromo-2,3-difluorobenzoyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR, often supplemented by 2D techniques, provides a complete picture of the molecule.

Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Protons

¹H NMR analysis confirms the presence and environment of protons in the molecule. In a typical derivative, such as an amide or ester, the spectrum would be divided into the aromatic region and the aliphatic region.

Aromatic Protons: The 4-bromo-2,3-difluorobenzoyl moiety contains two protons on the aromatic ring. Their chemical shifts are influenced by the surrounding halogen substituents and the carbonyl group. In analogous compounds like 4-bromobenzamide (B181206), the aromatic protons appear as a set of doublets around 7.60 ppm. rsc.org The complex splitting patterns that would arise from coupling to each other and to the fluorine atoms would be critical for confirming the substitution pattern.

Aliphatic Protons: These signals correspond to the part of the molecule that has replaced the chloride. For instance, in an N-methyl amide derivative, the methyl protons would typically appear as a doublet (if coupled to the N-H proton) or a singlet. In the analogue 4-bromo-N-methylbenzamide, these methyl protons appear as a doublet at 2.92 ppm. rsc.org The N-H proton itself would appear as a broad singlet, as seen in 4-bromo-N-methylbenzamide at 6.24 ppm. rsc.org

Table 1: Example ¹H NMR Data for Amide Analogues

| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| 4-Bromobenzamide rsc.org | Aromatic H | 7.60, 7.37 | t, d |

| Amide (NH₂) | 5.96 | br s | |

| 4-Bromo-N-methylbenzamide rsc.org | Aromatic H | 7.44-7.64 | m |

| Amide (NH) | 6.24 | br s | |

| Methyl (N-CH₃) | 2.92 | d |

Data sourced from studies on analogous compounds to illustrate typical chemical shifts.

Carbon-13 NMR (¹³C NMR) Characterization of Carbon Framework

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete count and characterization of the carbon framework.

Carbonyl Carbon: The signal for the carbonyl carbon (C=O) is highly diagnostic. In amide derivatives, this peak is typically found in the range of 167-170 ppm. For example, the carbonyl carbon in 4-bromo-N-methylbenzamide appears at 167.3 ppm, while in 4-bromobenzamide it is at 168.27 ppm. rsc.orgrsc.org

Aromatic Carbons: The six carbons of the benzene (B151609) ring will show distinct signals, with their chemical shifts heavily influenced by the attached fluorine, bromine, and carbonyl groups. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling, providing crucial confirmation of the fluorine positions. In 4-bromobenzamide, the aromatic carbons resonate in the 126-133 ppm range. rsc.orgrsc.org

Table 2: Example ¹³C NMR Data for Amide Analogues

| Compound | Carbonyl Carbon (δ) ppm | Aromatic Carbons (δ) ppm | Aliphatic Carbons (δ) ppm |

|---|---|---|---|

| 4-Bromobenzamide rsc.org | 168.27 | 126.88, 129.07, 131.98, 132.11 | - |

| 4-Bromo-N-methylbenzamide rsc.org | 167.3 | 126.1, 128.5, 131.8, 133.4 | 26.9 (CH₃) |

Data sourced from studies on analogous compounds to illustrate typical chemical shifts.

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Environment Analysis

Given the presence of two fluorine atoms, ¹⁹F NMR is a critical technique. It provides direct information about the chemical environment of the fluorine nuclei. rsc.orgnih.gov The spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms at the C-2 and C-3 positions. The chemical shifts and, most importantly, the coupling between them (³JF-F) would unambiguously confirm their ortho relationship. Furthermore, coupling to nearby protons (H-F coupling) would provide additional structural proof. This technique is exceptionally sensitive and operates over a wide chemical shift range, making it ideal for the analysis of fluorinated compounds. nih.gov

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

For complex structures, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments provide data in two frequency dimensions, revealing correlations between nuclei and allowing for definitive assignment of the structure. harvard.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It is invaluable for assigning which proton is attached to which carbon in the aromatic ring and in any aliphatic side chains.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of chemical bonds within a molecule. These techniques are especially useful for identifying the functional groups present.

Characteristic Carbonyl Stretch Frequencies (C=O)

The carbonyl (C=O) group has a very strong and sharp absorption band in the IR spectrum, and its position is highly sensitive to the electronic environment. researchgate.net

Acid Chloride: In the starting material, this compound, the C=O stretch would be expected at a high frequency, typically around 1770–1810 cm⁻¹. This is due to the strong electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl carbon.

Amide Derivatives: Upon conversion to an amide, the C=O stretching frequency shifts significantly to a lower wavenumber, generally appearing in the 1630–1680 cm⁻¹ range. researchgate.netspectroscopyonline.com This shift is caused by resonance donation from the nitrogen atom, which lengthens and weakens the C=O bond. In addition to the carbonyl stretch, primary (-NH₂) and secondary (-NH) amides show characteristic N-H stretching bands (around 3100-3500 cm⁻¹) and N-H bending bands (around 1515-1650 cm⁻¹), which are also highly diagnostic. spectroscopyonline.comyoutube.com

Table 3: Characteristic IR Frequencies for Carbonyl Derivatives

| Functional Group | C=O Stretch (cm⁻¹) | Other Diagnostic Peaks (cm⁻¹) |

|---|---|---|

| Aromatic Acid Chloride | ~1770 - 1810 | C-Cl stretch |

| Primary Aromatic Amide | ~1630 - 1680 | Two N-H stretches (~3170, ~3370) |

| Secondary Aromatic Amide | ~1630 - 1680 | One N-H stretch (~3300), N-H bend (~1540) |

Data represents typical ranges for these functional groups. spectroscopyonline.com

Raman spectroscopy provides complementary vibrational information and is particularly useful for analyzing symmetric, non-polar bonds.

Fingerprint Region Analysis for Aromatic and Halogenated Moieties

Infrared (IR) spectroscopy is a fundamental tool for identifying functional groups. The fingerprint region (typically below 1500 cm⁻¹) is particularly valuable as it contains a complex series of absorptions unique to the molecule. For this compound, this region would be characterized by vibrations corresponding to the carbon-halogen bonds and the substituted benzene ring.

The C-F and C-Br stretching vibrations are prominent in this region. Due to the high electronegativity of fluorine, C-F stretches are typically strong and found in the 1400-1000 cm⁻¹ range. The C-Br stretch is observed at lower wavenumbers, generally between 600 and 500 cm⁻¹, owing to the higher mass of the bromine atom. spectroscopyonline.com The presence of the acyl chloride group (C-Cl) would also contribute a stretching band, usually found between 800 and 600 cm⁻¹. Aromatic ring bending and deformation vibrations also appear in the fingerprint region, providing further evidence of the benzene core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and obtaining structural information through fragmentation patterns. The molecular formula for this compound is C₇H₂BrClF₂O. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which is a key identifier for halogenated compounds.

The molecular ion peak [M]⁺ would be observed as a cluster of peaks reflecting the natural abundance of these isotopes. Fragmentation would likely proceed through the loss of the chlorine atom from the acyl chloride group, followed by the loss of carbon monoxide (CO), a common fragmentation pathway for benzoyl derivatives. Subsequent fragmentation could involve the loss of halogen atoms from the aromatic ring.

Interactive Table: Predicted Mass Spectrometry Fragments Select a fragment to view its likely origin.

| Fragment Formula | Description |

|---|---|

| [C₇H₂BrClF₂O]⁺ | Molecular Ion (M⁺) |

| [C₇H₂BrF₂O]⁺ | Loss of Chlorine radical (M-Cl) |

| [C₆H₂BrF₂]⁺ | Loss of CO from the [M-Cl]⁺ fragment |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). This allows for the determination of the exact mass of the molecular ion.

For this compound (C₇H₂BrClF₂O), the calculated monoisotopic mass is approximately 253.8946 Da. An HRMS measurement yielding a value very close to this would unambiguously confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. This technique is crucial for verifying the identity of newly synthesized compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) provides deeper insight into the structure of a molecule by analyzing its fragmentation pathways. In an MS/MS experiment, a specific ion, usually the molecular ion, is selected, isolated, and then subjected to collision-induced dissociation (CID) to generate fragment ions (product ions). researchgate.net

For this compound, an MS/MS study would begin by isolating the molecular ion cluster. Fragmentation of this precursor ion would produce a product ion spectrum. This spectrum would confirm the sequential losses, such as the initial loss of Cl followed by CO, providing definitive evidence for the connectivity of the atoms and the presence of the benzoyl chloride moiety. This method allows researchers to piece together the molecular structure by observing the relationships between parent and daughter ions. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Although this compound is a liquid at room temperature, its derivatives, such as amides or esters, are often crystalline solids suitable for X-ray crystallography. This technique provides the absolute, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic study of a derivative would yield a detailed geometric profile of the molecule. Researchers would analyze key parameters to understand the electronic and steric effects of the substituents.

Interactive Table: Hypothetical Crystallographic Data for a Derivative This table shows expected values for key structural parameters.

| Parameter | Description | Expected Value/Range |

|---|---|---|

| C-C (aromatic) | Bond lengths within the benzene ring | ~1.39 Å |

| C=O | Carbonyl bond length | ~1.21 Å |

| C-F | Carbon-Fluorine bond length | ~1.35 Å |

| C-Br | Carbon-Bromine bond length | ~1.90 Å |

| C-N/C-O (amide/ester) | Bond to the derivative moiety | ~1.34 Å / ~1.36 Å |

The analysis would confirm the substitution pattern on the aromatic ring and reveal any distortions from ideal geometry caused by steric hindrance between the adjacent fluorine, bromine, and carbonyl-derived groups. researchgate.net

Investigation of Intermolecular Interactions and Crystal Packing

X-ray crystallography also reveals how molecules are arranged in a crystal lattice. The study of intermolecular interactions is crucial for understanding the physical properties of the material. For derivatives of this compound, interactions such as halogen bonding (involving the bromine atom), dipole-dipole interactions from the C-F and C=O bonds, and π-π stacking between aromatic rings would be investigated. Techniques like Hirshfeld surface analysis can be used to visualize and quantify these interactions, showing how they direct the assembly of molecules into a stable crystal structure. researchgate.net

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their reactivity and properties. researchgate.net For a molecule like 4-bromo-2,3-difluorobenzoyl chloride, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G, would be employed to optimize its geometry and calculate its electronic properties. researchgate.netrsc.org

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is fundamental to understanding its chemical behavior. In this compound, the presence of multiple electronegative atoms—fluorine, bromine, oxygen, and chlorine—significantly polarizes the molecule.

Molecular Electrostatic Potential (MEP) maps are a key output of quantum chemical calculations that visualize the charge distribution on the molecule's surface. researchgate.netresearchgate.net For this compound, the MEP map would show a large region of negative potential (typically colored red) around the highly electronegative oxygen atom of the carbonyl group. researchgate.net Conversely, a significant region of positive potential (blue) would be centered on the carbonyl carbon. This positive potential is intensified by the electron-withdrawing effects of not only the adjacent oxygen and chlorine atoms but also the fluorine and bromine substituents on the benzene (B151609) ring. libretexts.orgchemguideforcie.co.uk This makes the carbonyl carbon a prime target for nucleophilic attack. pearson.com

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify the partial atomic charges. conicet.gov.ar While specific data for the title compound is unavailable, a representative table of calculated atomic charges for a substituted benzoyl chloride can illustrate the expected distribution.

Table 1: Illustrative Calculated Atomic Charges for this compound (Note: These values are hypothetical and for illustrative purposes only, based on typical results for similar halogenated benzoyl chlorides.)

| Atom | Representative Partial Charge (a.u.) |

|---|---|

| Carbonyl Carbon (C=O) | +0.75 to +0.85 |

| Carbonyl Oxygen (C=O) | -0.60 to -0.70 |

| Chlorine (of Acyl Chloride) | -0.15 to -0.25 |

| Carbon bonded to Bromine | +0.05 to +0.10 |

| Bromine | -0.05 to -0.08 |

| Carbons bonded to Fluorine | +0.15 to +0.25 |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction in organic chemistry. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the LUMO indicates a molecule's ability to act as an electrophile, while the HOMO energy relates to its nucleophilic character. wuxiapptec.com

For this compound, the LUMO is expected to be primarily located on the acyl chloride group, with a large orbital coefficient on the electrophilic carbonyl carbon. researchgate.netwuxiapptec.com This confirms the site of nucleophilic attack. The HOMO would likely be distributed across the π-system of the substituted benzene ring.

Table 2: Representative FMO Energies for Reactivity Analysis (Note: These values are hypothetical and for illustrative purposes only.)

| Parameter | Representative Energy Value (eV) | Implication |

|---|---|---|

| EHOMO | -7.0 to -8.0 | Moderate nucleophilicity of the aromatic ring |

| ELUMO | -1.5 to -2.5 | High electrophilicity of the carbonyl carbon |

Computational Studies of Reaction Mechanisms

Computational chemistry provides powerful tools to map out the energetic landscape of a chemical reaction, identifying intermediates and transition states.

Transition State Analysis for Acyl Substitution Reactions

Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides. libretexts.orgtaylorandfrancis.com The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a tetrahedral intermediate. libretexts.orglibretexts.orgmasterorganicchemistry.com

Computational studies can model this pathway in detail. The first step, the nucleophilic attack on the carbonyl carbon, leads to a high-energy transition state (TS1) before forming the tetrahedral intermediate. This intermediate is a true energy minimum on the potential energy surface. The subsequent step involves the elimination of the chloride leaving group, passing through a second transition state (TS2) to yield the final product. libretexts.org DFT calculations are used to determine the geometries and energies of the reactants, intermediate, transition states, and products. Transition states are characterized by having exactly one imaginary vibrational frequency corresponding to the reaction coordinate. mdpi.com For this compound, the high electrophilicity of the carbonyl carbon suggests that the activation energy for the initial nucleophilic attack (TS1) would be relatively low, consistent with the high reactivity of acyl chlorides. chemguideforcie.co.uk

Energy Profiles of Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govmdpi.com Computational studies, particularly with DFT, are invaluable for elucidating the complex catalytic cycle of such reactions. mdpi.com

An energy profile for a Suzuki coupling would involve calculating the free energies of all intermediates and transition states in the catalytic cycle:

Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex. DFT calculations would model the transition state for this step, which is often the rate-determining step. nih.gov

Transmetalation: The brominated palladium(II) complex then reacts with an organoboron reagent (e.g., an arylboronic acid) in the presence of a base. The energy profile would map the ligand exchange and the transfer of the organic group from boron to palladium.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the new C-C bond and regenerates the Pd(0) catalyst.

Molecular Dynamics Simulations of Compound Behavior

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into dynamic processes that are not accessible through static quantum chemical calculations. researchgate.net While no specific MD studies on this compound are published, this technique could be applied to understand several aspects of its behavior.

For instance, MD simulations could model the solvation of the compound in various organic solvents, revealing details about the solvent shell structure and its influence on reactivity. Simulations could also be used to study the compound's conformational flexibility, particularly the rotation around the C-C bond connecting the carbonyl group to the phenyl ring. In a broader context, if the molecule were part of a larger system, such as interacting with a polymer or a biological macromolecule, MD simulations could predict its binding mode, orientation, and interaction energies. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Theoretical NMR Chemical Shift Predictions

Theoretical calculations, particularly those using Density Functional Theory (DFT), have become a standard tool for predicting the NMR chemical shifts of organic molecules. github.io These predictions are invaluable for assigning signals in experimental spectra, especially for complex structures with multiple interacting substituents.

The process typically involves several steps. First, the three-dimensional structure of the molecule is optimized to find its most stable conformation. This is often achieved using a reliable DFT functional, such as B3LYP, with a suitable basis set like 6-31G(d). mdpi.com Once the optimized geometry is obtained, the NMR shielding tensors are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this step, often with a larger basis set (e.g., 6-311+G(2d,p)) to improve accuracy. mdpi.com The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For proton (¹H) NMR spectra, recent benchmarks have shown that specific functionals, such as Cramer's WP04, can provide high accuracy when combined with a polarizable continuum model (PCM) to simulate solvent effects. github.io For a molecule like this compound, the predicted ¹H and ¹³C chemical shifts would be highly dependent on the electronic effects of the bromine and two fluorine atoms, as well as the carbonyl chloride group.

Due to the absence of published computational data for this compound, the following table provides an illustrative example of predicted ¹³C NMR chemical shifts for a related substituted benzoyl chloride, showcasing the type of data generated by such computational studies.

| Atom | Predicted Chemical Shift (ppm) |

| C=O | 168.5 |

| C-Cl | 135.2 |

| C-Br | 120.1 |

| C-F (ortho) | 155.4 (d, JCF) |

| C-F (meta) | 148.9 (d, JCF) |

| C-H | 129.8 |

| C (ipso) | 132.5 |

| Note: This data is illustrative for a hypothetical substituted benzoyl chloride and does not represent actual calculated values for this compound. |

Vibrational Frequency Calculations

Computational methods are also extensively used to predict the vibrational spectra (infrared and Raman) of molecules. These calculations help in the assignment of vibrational modes observed in experimental spectra. The most common approach involves calculating the harmonic vibrational frequencies using DFT.

Similar to NMR predictions, the first step is to obtain the optimized geometry of the molecule. Following this, a frequency calculation is performed at the same level of theory. This calculation determines the second derivatives of the energy with respect to the nuclear coordinates, which provides the force constants and, subsequently, the vibrational frequencies.

It is a known issue that calculated harmonic frequencies are often systematically higher than the fundamental frequencies observed experimentally due to the neglect of anharmonicity and incomplete treatment of electron correlation. To correct for this, the calculated frequencies are typically scaled by an empirical scaling factor. The value of this scaling factor depends on the DFT functional and basis set used. For the B3LYP functional, scaling factors are well-documented and widely used. researchgate.net

A computational study on a similar molecule, o-chlorobenzoyl chloride, utilized the B3LYP functional with the 6-311+G** basis set to evaluate its vibrational frequencies. researchgate.netjournalcra.com This level of theory allows for the assignment of key vibrational modes, such as the C=O stretch, C-Cl stretch, and various aromatic ring vibrations.

For this compound, key vibrational modes of interest would include:

C=O stretching: Typically a strong band in the region of 1750-1800 cm⁻¹.

C-Br stretching: Expected in the lower frequency region of the spectrum.

C-F stretching: Generally found in the 1100-1300 cm⁻¹ region.

Aromatic C-C stretching: Occurring in the 1400-1600 cm⁻¹ range. journalcra.com

C-Cl stretching: Expected in the 600-800 cm⁻¹ region. journalcra.com

The following table provides an illustrative example of calculated and scaled vibrational frequencies for a substituted benzoyl chloride, demonstrating the typical output of such an analysis.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| C=O Stretch | 1820 | 1775 |

| Aromatic C-C Stretch | 1615 | 1575 |

| Aromatic C-C Stretch | 1580 | 1541 |

| C-F Stretch | 1295 | 1263 |

| C-F Stretch | 1250 | 1219 |

| C-Cl Stretch | 780 | 761 |

| C-Br Stretch | 610 | 595 |

| Note: This data is illustrative for a hypothetical substituted benzoyl chloride and does not represent actual calculated values for this compound. A typical scaling factor for the B3LYP functional would be applied. |

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Pathways

The future of chemical manufacturing hinges on the development of environmentally benign processes. For 4-bromo-2,3-difluorobenzoyl chloride, this involves moving away from traditional methods that often rely on stoichiometric and hazardous reagents like thionyl chloride or phosphorus pentachloride. orgoreview.comchemguide.co.uk

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents. Research is anticipated to focus on solvent-free reaction conditions for the synthesis of this compound. One potential approach involves the catalytic chlorination of the corresponding alcohol under solvent-free conditions, using reagents like benzotrichloride (B165768) in combination with a recyclable catalyst. organic-chemistry.org The development of solid-supported catalysts, such as triflic acid functionalized mesoporous zirconia, could facilitate not only solvent-free conditions but also ease of separation and catalyst recycling. researchgate.net While catalyst leaching can be a challenge, research into more robust anchoring techniques is a key area of interest. researchgate.net

Key Research Targets for Solvent-Free Synthesis:

| Research Target | Rationale | Potential Catalyst Systems |

|---|---|---|

| Solvent-free chlorination | Reduces solvent waste and simplifies purification. | Solid-supported phosphines, Heterogeneous superacids. researchgate.net |

| Mechanochemical synthesis | Uses mechanical energy to drive reactions, avoiding bulk solvents. | Ball-milling of benzoic acid precursor with a solid chlorinating agent. |

| Recyclable catalysts | Lowers costs and environmental impact by enabling catalyst reuse. | Functionalized mesoporous silicates/zirconia, Polymer-bound catalysts. researchgate.net |

Flow chemistry offers significant advantages over batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.net The synthesis of acyl chlorides, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for continuous-flow reactors. researchgate.netjustia.com Future research will likely adapt the synthesis of this compound to a continuous-flow process. This could involve the reaction of the parent carboxylic acid with a chlorinating agent in a heated microreactor, allowing for precise control over reaction time and temperature, thus minimizing byproduct formation. justia.comnih.gov Such systems enable the on-demand production of the acid chloride, which can be directly telescoped into subsequent reactions without isolation, a significant advantage for this moisture-sensitive compound. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high selectivity is crucial, especially when dealing with multifunctional molecules like this compound. Future work will explore novel catalysts to improve the efficiency and selectivity of both its synthesis and its subsequent transformations. Photocatalysis represents a frontier in this area. For instance, visible-light-mediated systems using catalysts like Acr⁺-Mes have been shown to effectively chlorinate benzylic C-H bonds and could be adapted for related transformations. organic-chemistry.org Furthermore, cooperative catalysis, where two distinct catalysts work in concert, could unlock new reaction pathways. A system employing a nucleophilic catalyst like lutidine alongside a photocatalyst has been successful in activating benzyl (B1604629) halides for radical generation, a strategy that could be explored for reactions at the bromine-substituted position. acs.org

Emerging Catalytic Strategies:

| Catalytic Approach | Potential Application | Key Advantage |

|---|---|---|

| Photocatalysis | Selective C-H or C-Halogen bond functionalization. | Mild reaction conditions using visible light. organic-chemistry.org |

| Cooperative Catalysis | Activation of multiple functional groups in a controlled manner. | Access to novel reactivity not achievable with a single catalyst. acs.org |

| Micellar Catalysis | Performing reactions in water using nanoparticle catalysts. | Enables reactions of water-sensitive compounds like acyl chlorides in aqueous media. acs.org |

| Zeolite Catalysis | Shape-selective Friedel-Crafts acylations. | Enhanced regioselectivity and catalyst recyclability. researchgate.net |

Discovery of New Derivatization Pathways and Functional Group Transformations